Technical Whitepaper: Physicochemical Profiling & Synthetic Architecture of N'-(4-Fluorophenyl)benzamidine
Technical Whitepaper: Physicochemical Profiling & Synthetic Architecture of N'-(4-Fluorophenyl)benzamidine
The following technical guide provides an in-depth physicochemical and synthetic profile of N'-(4-Fluorophenyl)benzamidine , structured for researchers in medicinal chemistry and drug development.
[1]
Executive Summary: The Fluorine Effect in Amidine Scaffolds
N'-(4-Fluorophenyl)benzamidine represents a critical scaffold in the design of serine protease inhibitors and peptidomimetics.[1] By introducing a fluorine atom at the para-position of the N-phenyl ring, this compound bridges the gap between the high basicity of alkyl amidines and the metabolic liability of unsubstituted aryl derivatives.[1]
This guide analyzes the compound’s physicochemical behavior, specifically how the electron-withdrawing nature of the 4-fluoro substituent modulates pKa and lipophilicity (LogP), thereby influencing membrane permeability and target binding affinity. Furthermore, we detail a robust, Lewis acid-catalyzed synthetic protocol superior to traditional Pinner methods.
Chemical Identity & Structural Analysis
The amidine functionality is inherently dynamic. In solution, N'-(4-Fluorophenyl)benzamidine exists in a tautomeric equilibrium.[1] While often drawn with the double bond on the unsubstituted nitrogen, the conjugation with the N-aryl ring stabilizes the imine form.
| Parameter | Data |
| IUPAC Name | N-(4-Fluorophenyl)benzenecarboximidamide |
| Molecular Formula | C₁₃H₁₁FN₂ |
| Molecular Weight | 214.24 g/mol |
| CAS Registry | Analogous to 1527-91-9 (unsubstituted) |
| SMILES | FC1=CC=C(N=C(N)C2=CC=CC=C2)C=C1 |
| InChI Key | (Predicted) JQDATBKJKUWNGA-UHFFFAOYSA-N |
Tautomeric Equilibrium & Hydrogen Bonding
The amidine group functions as a bidentate pharmacophore, capable of acting as both a hydrogen bond donor (HBD) and acceptor (HBA). The 4-fluorophenyl group pulls electron density from the amidine system, slightly favoring the tautomer where the double bond is conjugated with the electron-deficient aromatic ring.[1]
Figure 1: Tautomeric equilibrium of N-arylbenzamidines. The rapid proton exchange complicates NMR analysis in protic solvents.
Physicochemical Profiling
Understanding the acid-base profile is critical for formulation and bioassay development.[1]
Acid Dissociation Constant (pKa)
Unlike alkyl amidines (pKa ~12), N-aryl amidines are significantly less basic due to the delocalization of the nitrogen lone pair into the aromatic π-system.[1]
-
Benzamidine pKa: ~11.6[1]
-
N-Phenylbenzamidine pKa: ~8.9 - 9.5[1]
-
N'-(4-Fluorophenyl)benzamidine pKa (Est.): 8.2 - 8.8 [1]
Implication: At physiological pH (7.4), the compound exists predominantly in its protonated (cationic) form (~90-95%), which is essential for electrostatic interactions with the aspartate residue in the catalytic triad of serine proteases (e.g., Trypsin, Thrombin). However, the slightly lower pKa compared to benzamidine improves the fraction of neutral species available for passive membrane diffusion.
Lipophilicity (LogP/LogD)
The fluorine substitution enhances lipophilicity without adding significant steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).
-
Predicted LogP: 2.75 ± 0.3[1]
-
LogD (pH 7.4): ~1.8 (Reduced due to ionization)
Solubility Profile
-
Water: Low (< 0.1 mg/mL) for the neutral base; high for the hydrochloride salt.
-
Organic Solvents: Soluble in DMSO, Methanol, Ethanol, and DCM.
-
Protocol Note: For biological assays, prepare a 10 mM stock in DMSO. Avoid storing in acidic aqueous buffers for prolonged periods to prevent slow hydrolysis to the amide.
Synthetic Architecture: The Modified Lewis Acid Route
Direct condensation of anilines with nitriles is kinetically sluggish. The classic Pinner synthesis (via imidate) is moisture-sensitive and often low-yielding for sterically hindered or electron-deficient anilines.[1]
We recommend the Aluminum Chloride Promoted Addition , a method validated for N-arylbenzamidines (Koutentis et al.), which proceeds via a high-temperature melt or high-boiling solvent.[1]
Experimental Protocol
Reaction: Benzonitrile + 4-Fluoroaniline
-
Reagent Activation: In a dry, two-neck round-bottom flask under Argon, charge Benzonitrile (1.0 eq) and Anhydrous
(1.0 eq).-
Note: The Lewis acid coordinates to the nitrile nitrogen, activating the carbon for nucleophilic attack.
-
-
Addition: Add 4-Fluoroaniline (1.0 eq) to the mixture.
-
Fusion: Heat the mixture to 140–160 °C (neat melt) or reflux in o-dichlorobenzene for 4–6 hours.
-
Monitoring: Monitor consumption of nitrile by TLC (Hexane:EtOAc 8:2).
-
-
Quench & Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (DCM:MeOH 95:5).
Figure 2: Lewis-acid mediated synthesis workflow. AlCl3 activates the nitrile, facilitating the attack of the aniline nucleophile.
Analytical Characterization (Expected Data)
To validate the synthesis, look for these specific spectral signatures:
-
¹H NMR (DMSO-d₆):
-
¹⁹F NMR: Single peak around
-115 to -120 ppm (relative to CFCl₃).[1] -
MS (ESI+): [M+H]⁺ peak at m/z 215.1.
Biological Relevance & Applications
Serine Protease Inhibition
The benzamidine moiety is a classic "warhead" for the S1 pocket of serine proteases. The cationic amidine mimics the side chain of Arginine/Lysine.
-
Selectivity: The N-phenyl substitution increases hydrophobic contact with the S1' or S2 sub-sites, potentially enhancing selectivity for Thrombin or Factor Xa over Trypsin.[1]
-
Bioisosterism: The 4-Fluoro group blocks metabolic oxidation at the para-position (a common clearance route for phenyl rings), extending the half-life (
) of the inhibitor.[1]
Handling & Stability[1]
-
Storage: Store the solid at 4°C under desiccated conditions. The free base absorbs CO₂ from air; conversion to the Hydrochloride salt (using HCl in Dioxane) is recommended for long-term stability.[1]
-
Safety: Irritant to eyes and skin. Handle with standard PPE.[2]
References
-
Synthesis Methodology: Koutentis, P. A., & Mirallai, S. I. (2010). Reinvestigating the synthesis of N-arylbenzamidines from benzonitriles and anilines in the presence of AlCl3. Tetrahedron. Link
-
pKa & Physicochemical Properties: Eckert, F., & Klamt, A. (2005).[2] Fast Solvent Screening via Quantum Chemistry: COSMO-RS Approach. AIChE Journal. (Contextual pKa data for N-phenylbenzamidine derivatives). Link
-
Biological Application: Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. Link
-
General Benzamidine Data: PubChem Compound Summary for CID 2332 (Benzamidine) and CID 200127 (N-Phenylbenzamidine). Link
